molecular formula C13H20ClNO2S B14683478 2-(Dimethylamino)ethyl ((4-methylphenyl)thio)acetate hydrochloride CAS No. 35859-32-6

2-(Dimethylamino)ethyl ((4-methylphenyl)thio)acetate hydrochloride

Cat. No.: B14683478
CAS No.: 35859-32-6
M. Wt: 289.82 g/mol
InChI Key: VANIMGFVUOSRSJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)ethyl ((4-methylphenyl)thio)acetate hydrochloride typically involves the reaction of 2-(dimethylamino)ethanol with 4-methylthiophenol in the presence of an appropriate esterification agent. The reaction is carried out under controlled conditions to ensure the formation of the desired thioester linkage. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and purification techniques such as recrystallization or chromatography may be employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)ethyl ((4-methylphenyl)thio)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding alcohols or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the thioester linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or thiols.

    Substitution: Various substituted thioesters or amines.

Scientific Research Applications

2-(Dimethylamino)ethyl ((4-methylphenyl)thio)acetate hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethyl ((4-methylphenyl)thio)acetate hydrochloride involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thioester linkage can undergo hydrolysis or other chemical transformations. These interactions and transformations can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethyl methacrylate: A methacrylic acid derivative used in polymer production.

    Dimethylaminoethyl acrylate: An unsaturated carboxylic acid ester with applications in copolymer production.

    2-((Dimethylamino)methyl)-4-methoxyphenol hydrochloride:

Uniqueness

2-(Dimethylamino)ethyl ((4-methylphenyl)thio)acetate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its thioester linkage and dimethylamino group make it versatile for various chemical transformations and interactions, setting it apart from other similar compounds.

Properties

CAS No.

35859-32-6

Molecular Formula

C13H20ClNO2S

Molecular Weight

289.82 g/mol

IUPAC Name

2-(dimethylamino)ethyl 2-(4-methylphenyl)sulfanylacetate;hydrochloride

InChI

InChI=1S/C13H19NO2S.ClH/c1-11-4-6-12(7-5-11)17-10-13(15)16-9-8-14(2)3;/h4-7H,8-10H2,1-3H3;1H

InChI Key

VANIMGFVUOSRSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)OCCN(C)C.Cl

Origin of Product

United States

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